molecular formula C8H6ClF3O B1304640 4-(Trifluoromethoxy)benzyl Chloride CAS No. 65796-00-1

4-(Trifluoromethoxy)benzyl Chloride

Cat. No. B1304640
CAS RN: 65796-00-1
M. Wt: 210.58 g/mol
InChI Key: LBMKFQMJURUPKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(trifluoromethoxy)benzyl chloride can involve multiple steps and reagents. For example, the preparation of trifluoromethaneselenenyl chloride involves a two-step procedure starting from dibenzyl diselenide and trifluoromethyl iodide, followed by cleavage with sulfuryl chloride . Although this does not directly describe the synthesis of 4-(trifluoromethoxy)benzyl chloride, it suggests that similar multi-step synthetic routes could be employed, potentially involving the use of trifluoromethyl groups and chlorination agents.

Molecular Structure Analysis

The molecular structure of compounds containing trifluoromethyl groups has been studied using various spectroscopic techniques and quantum mechanical calculations. For instance, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . These techniques could be applied to 4-(trifluoromethoxy)benzyl chloride to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of compounds with trifluoromethyl groups and benzyl chlorides can be quite diverse. For example, 4-substituted benzenediazonium chlorides react with methylamine-formaldehyde to afford novel cyclic products . Additionally, the presence of a trifluoromethyl group can influence the selectivity of lithiation and subsequent electrophilic substitution reactions, as seen in the study of 1,2,4-tris(trifluoromethyl)benzene . These findings suggest that 4-(trifluoromethoxy)benzyl chloride may also participate in unique chemical reactions due to the presence of the trifluoromethoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(trifluoromethoxy)benzyl chloride can be quite specific due to the presence of trifluoromethyl groups. For instance, the pKa data and spectral characterization of 2,4,6-tris(trifluoromethyl)benzoic acid provide valuable information about the acid-base properties and electronic structure of such compounds . These properties are crucial for understanding the behavior of 4-(trifluoromethoxy)benzyl chloride in various environments and could be used to predict its solubility, stability, and reactivity.

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

The compound has been utilized in the development of trifluoromethoxylation strategies. For instance, the isolation of pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene has been reported, demonstrating its effectiveness as a trifluoromethoxide source for SN2 reactions, leading to the formation of trifluoromethyl ethers (Duran-Camacho et al., 2021). This approach offers a pathway for introducing the trifluoromethoxy group into organic molecules, which is of significant interest in developing compounds with desirable properties in pharmacology and materials science.

Catalysis and Synthesis

In catalysis, 4-(trifluoromethoxy)benzyl chloride derivatives have facilitated the synthesis of various organic compounds. A novel tetrazole functionalized polymer-supported palladium nano-catalyst, derived from 4-(benzyloxy)benzyl chloride polymer-bound, showcased efficient catalytic activity in the synthesis of N-benzylated arylcyanamides (Habibi et al., 2018). Such catalysts are pivotal for advancing synthetic methodologies, contributing to the development of novel pharmaceuticals and materials.

Phase Transfer Catalysis

The efficacy of 4-(trifluoromethoxy)benzyl chloride in phase transfer catalysis (PTC) has been explored. In one study, the kinetics of selective O-alkylation of vanillin with benzyl chloride under tri-liquid phase transfer catalysis conditions were investigated, demonstrating high conversion rates and selectivity (Yadav & Lande, 2005). This highlights its potential in fine chemical synthesis, especially in optimizing reaction conditions for improved yield and environmental sustainability.

Material Science and Nanotechnology

4-(Trifluoromethoxy)benzyl chloride also finds applications in material science, particularly in the development of fluoropolymer functionalized silsesquioxanes for hybrid composites. This approach enables the creation of materials with unique properties, such as low loss in photonics, highlighting the compound's role in the nanoscale architecture of hybrid composites (Suresh et al., 2004).

Safety And Hazards

4-(Trifluoromethoxy)benzyl Chloride causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, not get in eyes, on skin, or on clothing, and use only under a chemical fume hood .

properties

IUPAC Name

1-(chloromethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMKFQMJURUPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380439
Record name 4-(Trifluoromethoxy)benzyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzyl Chloride

CAS RN

65796-00-1
Record name 4-(Trifluoromethoxy)benzyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzyl Chloride
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Synthesis routes and methods I

Procedure details

A mixture of trioxane (355 mg), zinc chloride (340 mg) and trifluoromethoxybenzene (600 mg) is heated at 73° C. while hydrogen chloride gas is bubbled through the reaction mixture. The reaction is cooled to room temperature and diluted with ether. The organic phase is washed with saturated sodium carbonate solution and water. Removal of the solvents gives the product as a colorless liquid (1.42 g).
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355 mg
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600 mg
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340 mg
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Synthesis routes and methods II

Procedure details

200 g of trifluoromethoxybenzene and 48 g of paraformaldehyde were dissolved in 500 ml of methanol, and dry hydrogen chloride gas was introduced at 60° C. for 7 hours. The waste gases were, via a reflux condenser, passed into aqueous ammonia. The reaction mixture was then poured onto 1,000 g of ice and extracted twice with in each case 300 ml of methyl tert-butyl ether. The combined extracts were washed with 100 ml of water and then with 100 ml of sodium bicarbonate solution and subsequently concentrated. The residue was distilled at 18 hPa in a spinning band column. This gave 158.8 g of 4-chloromethyl-1-trifluoromethoxybenzene as a colorless liquid (65% of theory) of b.p. 71-74° C.
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200 g
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48 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Kwak, JA Kang, M Kim, SD Lee, JH Park… - Bioorganic & Medicinal …, 2016 - Elsevier
The quinolinone skeleton has been utilized to develop various mechanism-based immune modulators. However, the effects of quinolinone derivatives on the release of T cell-…
Number of citations: 7 www.sciencedirect.com

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